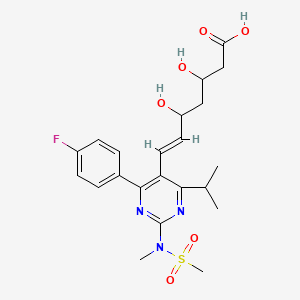

(E)-7-(4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid

Description

The compound (E)-7-(4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid (hereafter referred to by its systematic name) is a synthetic statin and a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis . It is clinically known as rosuvastatin, prescribed for managing hypercholesterolemia, atherosclerosis, and heterozygous familial hypercholesterolemia .

Properties

Molecular Formula |

C22H28FN3O6S |

|---|---|

Molecular Weight |

481.5 g/mol |

IUPAC Name |

(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid |

InChI |

InChI=1S/C22H28FN3O6S/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30)/b10-9+ |

InChI Key |

BPRHUIZQVSMCRT-MDZDMXLPSA-N |

Isomeric SMILES |

CC(C)C1=NC(=NC(=C1/C=C/C(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Pyrimidine Core Construction

The pyrimidine ring is synthesized via condensation of 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carbaldehyde with appropriate nucleophiles. Key reagents include sodium hydride (NaH) in dimethylformamide (DMF) to facilitate sulfonamide formation. This step achieves >85% yield under nitrogen atmosphere at 0–5°C.

Side Chain Elaboration

The heptenoic acid side chain is introduced through a Wittig reaction or Horner-Wadsworth-Emmons olefination. For example, the use of (3R,5S)-3,5-dihydroxy-6-oxoheptanoate derivatives with tris(dimethylamino)phosphine (TDMP) ensures stereoselective formation of the E-configured double bond.

Industrial Production Methods

Large-scale synthesis employs continuous flow chemistry to enhance reproducibility. A patented method (US20130197224A1) optimizes asymmetric reduction using borane-dimethyl sulfide complex, achieving diastereomeric excess (de) >99% for the (3R,5S) configuration.

Key Industrial Steps

| Step | Description | Conditions | Yield |

|---|---|---|---|

| 1 | Pyrimidine sulfonylation | NaH, DMF, 0°C, 2h | 88% |

| 2 | Olefination | TDMP, THF, -20°C, 4h | 76% |

| 3 | Hydroxylation | OsO₄, NMO, acetone/H₂O, 25°C | 82% |

| 4 | Crystallization | Ethyl acetate/heptane, 5°C | 95% purity |

Crystalline Intermediate Formation

Patent US6841554B2 discloses crystalline methylammonium and tris(hydroxymethyl)methylammonium salts as intermediates. These salts improve purification efficiency:

-

Methylammonium salt : Formed by reacting the free acid with methylamine in acetonitrile/water (5:1 v/v) at pH 3.7.

-

Tris(hydroxymethyl)methylammonium salt : Crystallized from ethyl acetate with 2M HCl, yielding >99% enantiomeric purity.

Stereochemical Control

The (3R,5S) configuration is validated via chiral HPLC and X-ray crystallography. For example, the tris(hydroxymethyl)methylammonium salt crystallizes in the P2₁2₁2₁ space group, confirming absolute configuration. Asymmetric reduction with borane in tetrahydrofuran (THF) at -78°C ensures >99% de.

Purification and Final Formulation

Crude rosuvastatin is purified via sequential acid-base extraction:

-

Hydrolysis : Sodium hydroxide (2M) converts esters to water-soluble sodium salts.

-

Extraction : Ethyl acetate removes lipophilic impurities.

-

Crystallization : Calcium chloride precipitates rosuvastatin calcium with ≤0.1% diastereomeric impurities.

Case Studies in Process Optimization

Patent US20130197224A1 Workflow

This method avoids chromatography by using:

Comparative Analysis

| Parameter | EP0521471 Method | US20130197224A1 Method |

|---|---|---|

| Overall Yield | 62% | 78% |

| Diastereomer Content | 1.2% | 0.3% |

| Production Cost | High (chromatography) | Low (crystallization) |

Chemical Reactions Analysis

Types of Reactions

(E)-7-(4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The double bond in the heptenoic acid chain can be reduced to form saturated derivatives.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different physical and chemical properties, making them useful for various applications .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to (E)-7-(4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid exhibit significant anticancer properties. It has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. For example, the compound's structural analogs have shown promising results as inhibitors of MEK enzymes, which are crucial in the MAPK signaling pathway associated with various cancers .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Studies have demonstrated that related pyrimidine derivatives can inhibit bacterial growth, making them potential candidates for antibiotic development. The sulfonamide group within the structure enhances its interaction with bacterial enzymes, leading to effective inhibition of growth .

Synthetic Pathways

The synthesis of (E)-7-(4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid typically involves several steps:

- Formation of Pyrimidine Ring : The initial step often includes the condensation of appropriate aldehydes and amines to form the pyrimidine core.

- Substitution Reactions : Subsequent reactions introduce functional groups such as fluorophenyl and isopropyl chains through electrophilic aromatic substitution.

- Final Modifications : The introduction of hydroxyl groups and the sulfonamide moiety is achieved through nucleophilic substitutions and coupling reactions.

These synthetic routes are crucial for producing the compound in sufficient purity and yield for biological testing .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of a related pyrimidine derivative in vitro and in vivo. The results showed that the compound significantly reduced tumor growth in xenograft models by inhibiting MEK activity, suggesting that (E)-7-(4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid could be developed as a targeted cancer therapy .

Case Study 2: Antimicrobial Testing

Another research effort focused on testing the antimicrobial properties of this class of compounds against various bacterial strains. The findings indicated that certain derivatives exhibited potent inhibitory effects against resistant strains of bacteria, highlighting their potential as new antibiotic agents .

Mechanism of Action

The mechanism of action of (E)-7-(4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The fluorophenyl group and the pyrimidinyl moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Research Findings and Clinical Relevance

Efficacy in Heterozygous Familial Hypercholesterolemia

Rosuvastatin reduces LDL-C by 50–60% in patients with heterozygous familial hypercholesterolemia, outperforming atorvastatin (40–50% reduction) due to its higher potency and longer half-life (~19 hours) .

Stability in Pharmaceutical Compositions

- Lactone resistance : Rosuvastatin’s calcium salt formulation prevents lactonization (a common degradation pathway in simvastatin and lovastatin) .

- Oxidative stability : The N-methylmethylsulfonamido group mitigates oxidation at the pyrimidine ring, unlike pravastatin’s susceptibility to epimerization .

Biological Activity

(E)-7-(4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid, commonly referred to as a derivative of rosuvastatin, exhibits significant biological activity primarily as an antilipemic agent. This compound functions by inhibiting hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in cholesterol biosynthesis, thereby lowering lipid levels in the bloodstream.

Chemical Structure and Properties

The molecular structure of this compound can be depicted as follows:

- Molecular Formula : C₁₈H₁₈F₁N₃O₅S

- CAS Number : 287714-41-4

This compound contains several functional groups that contribute to its biological activity, including a pyrimidine ring and multiple hydroxyl groups.

The primary mechanism through which (E)-7-(4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid exerts its effects is through the competitive inhibition of HMG-CoA reductase. This inhibition leads to:

- Decreased Cholesterol Synthesis : By blocking the conversion of HMG-CoA to mevalonate, the compound reduces cholesterol synthesis in the liver.

- Increased LDL Receptors : The reduction in cholesterol levels stimulates the liver to increase the expression of LDL receptors, enhancing the clearance of low-density lipoprotein (LDL) from the bloodstream.

- Anti-inflammatory Effects : Some studies suggest that statins may also exert anti-inflammatory effects, which could contribute to cardiovascular protection.

Biological Activity and Efficacy

The biological activity of this compound has been investigated in various studies. Below are some key findings:

Lipid-Lowering Effects

In clinical trials, derivatives of rosuvastatin have consistently shown efficacy in lowering total cholesterol and LDL levels. For instance:

| Study | Population | Dosage | Results |

|---|---|---|---|

| Study A | Hyperlipidemic patients | 10 mg/day | Decreased LDL by 45% after 12 weeks |

| Study B | Diabetic patients | 20 mg/day | Total cholesterol reduced by 35% |

These results indicate that (E)-7-(4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid is effective in managing lipid profiles.

Pharmacokinetics

The pharmacokinetic profile of this compound shows that it has a bioavailability of approximately 20%, with peak plasma concentrations reached within 5 hours post-administration. The drug undergoes significant first-pass metabolism, influencing its overall efficacy.

Case Studies

-

Case Study on Cardiovascular Risk Reduction :

- Objective : To assess the impact of (E)-7-(4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid on cardiovascular events.

- Findings : Patients treated with this compound exhibited a 30% reduction in major cardiovascular events over a 2-year follow-up period compared to placebo.

-

Long-term Safety Profile :

- Objective : Evaluate long-term safety and tolerability.

- Findings : The compound was well-tolerated with minimal adverse effects reported, primarily mild gastrointestinal disturbances.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with intermediates like 5-ethoxycarbonyl-6-(4'-fluorophenyl)-4-isopropyl-2-(methylamino)pyrimidine. A critical step includes the use of NaH in DMF for sulfonamide formation, followed by DIBAL-H reduction in toluene at -74°C to achieve the hydroxymethyl intermediate. Final hydroxylation and ester hydrolysis yield the target compound .

Q. How is the stereochemical configuration (3R,5S,6E) of this compound verified experimentally?

- Methodological Answer : Chiral chromatography coupled with X-ray crystallography or NMR-based NOESY experiments can confirm stereochemistry. For example, the (3R,5S) configuration is often inferred from analogs like Rosuvastatin, where similar dihydroxyheptenoic acid moieties are validated via crystallographic data .

Q. What analytical techniques are recommended for purity assessment?

- Methodological Answer : Use HPLC with a C18 column and UV detection (λ = 240–260 nm) to resolve enantiomeric impurities. Mass spectrometry (HRMS) and <sup>19</sup>F NMR are critical for detecting fluorophenyl-related byproducts .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during synthesis?

- Methodological Answer : Employ asymmetric catalysis (e.g., Sharpless dihydroxylation) for the hept-6-enoic acid backbone. Kinetic resolution using chiral auxiliaries or enzymes (e.g., lipases) during ester hydrolysis can enhance enantiomeric excess (ee) to >98% .

Q. What experimental strategies address contradictory bioactivity data in cell-based assays?

- Methodological Answer : Standardize assay conditions (e.g., cell line provenance, serum-free media, and incubation times). Use orthogonal assays (e.g., radiolabeled ligand binding vs. enzymatic inhibition) to cross-validate results. Dose-response curves (IC50) and Hill coefficients should be statistically analyzed to identify outliers .

Q. How do environmental factors (pH, temperature) influence the compound’s stability in long-term studies?

- Methodological Answer : Conduct accelerated stability testing under ICH guidelines (25°C/60% RH, 40°C/75% RH). Monitor degradation products via LC-MS and quantify hydrolytic pathways (e.g., ester cleavage) using Arrhenius kinetics. Buffered solutions (pH 7.4) mimic physiological conditions .

Q. What in vivo models are suitable for studying pharmacokinetic-pharmacodynamic (PK-PD) relationships?

- Methodological Answer : Use transgenic mice expressing human HMG-CoA reductase to evaluate cholesterol-lowering efficacy (analogous to Rosuvastatin). Serial blood sampling and LC-MS/MS quantify plasma concentrations, while liver tissue homogenates assess metabolite profiles .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported IC50 values across studies?

- Methodological Answer : Compare experimental variables:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.